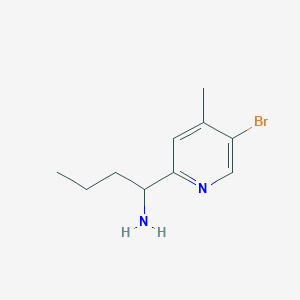
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a butan-1-amine chain attached to the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with butan-1-amine to yield the final product.
Synthetic Route:
Bromination: 4-methylpyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 5th position.
Nucleophilic Substitution: The resulting 5-bromo-4-methylpyridine is reacted with butan-1-amine under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3), to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: KOH, NaOEt, solvent like ethanol, reflux conditions.
Major Products:
Oxidation: Corresponding carbonyl or carboxyl derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine functional groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine can be compared with other similar compounds, such as:
2-Amino-5-bromo-4-methylpyridine: This compound shares the pyridine ring with bromine and methyl substitutions but lacks the butan-1-amine chain.
4-Bromo-5-methylpyridin-2-amine: Similar to the above compound but with different substitution positions.
Uniqueness: The presence of the butan-1-amine chain in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties that make it valuable for specific applications.
Propriétés
Formule moléculaire |
C10H15BrN2 |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-(5-bromo-4-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-9(12)10-5-7(2)8(11)6-13-10/h5-6,9H,3-4,12H2,1-2H3 |
Clé InChI |
KVICHBPVAFJOAX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=NC=C(C(=C1)C)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


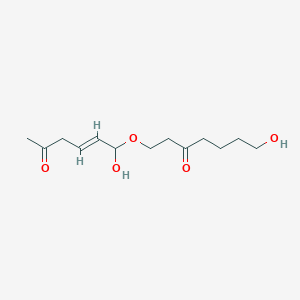
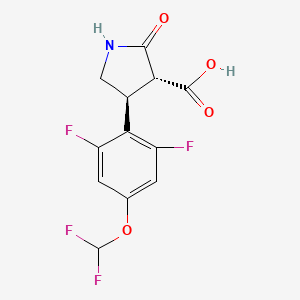

![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
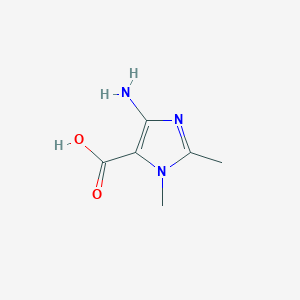
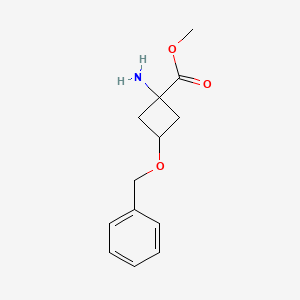


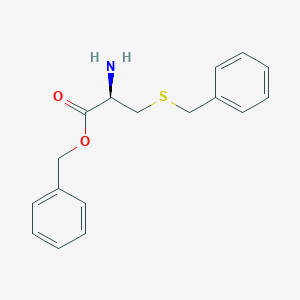
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

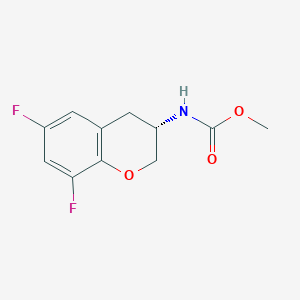
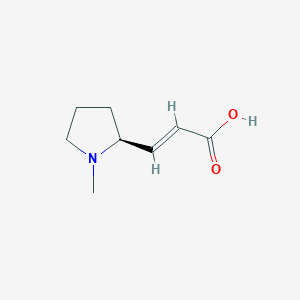
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)
